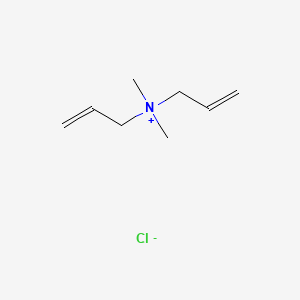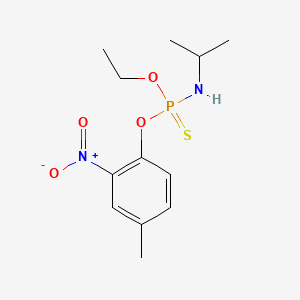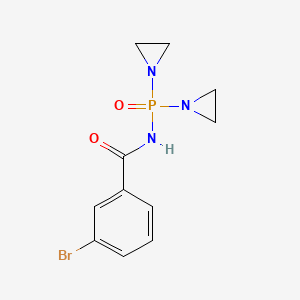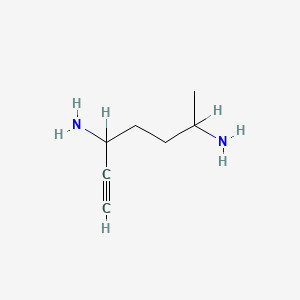
TTHA
Übersicht
Beschreibung
Triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid is a chelating agent known for its ability to form stable complexes with metal ions. It is widely used in analytical chemistry, particularly in complexometric titrations. The compound has the molecular formula C18H30N4O12 and a molecular weight of 494.45 g/mol .
Wissenschaftliche Forschungsanwendungen
Triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid has a wide range of scientific research applications, including:
Analytical Chemistry: Used in complexometric titrations to determine the concentration of metal ions in solutions.
Biology: Employed in studies involving metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in chelation therapy for metal poisoning.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid can be synthesized through the reaction of triethylenetetramine with chloroacetic acid under basic conditions. The reaction typically involves the following steps:
- Dissolution of triethylenetetramine in water.
- Addition of chloroacetic acid to the solution.
- Adjustment of the pH to basic conditions using sodium hydroxide.
- Heating the reaction mixture to facilitate the formation of the hexaacetic acid derivative.
- Purification of the product through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as calcium, magnesium, and iron.
Substitution: Reacts with other chelating agents or ligands to form mixed-ligand complexes.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to form its constituent acids and amines.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts (e.g., calcium chloride, magnesium sulfate) in aqueous solutions.
Substitution: Requires the presence of other chelating agents or ligands in the reaction mixture.
Hydrolysis: Conducted under controlled pH conditions using acids or bases.
Major Products Formed
Complexation: Metal-chelate complexes.
Substitution: Mixed-ligand complexes.
Hydrolysis: Constituent acids and amines.
Wirkmechanismus
The mechanism of action of triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid involves the formation of stable complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as metal ion detection, removal, and therapeutic interventions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriaminepentaacetic acid: Another chelating agent with similar complexation properties but with one fewer acetic acid group.
Ethylenediaminetetraacetic acid: A widely used chelating agent with four acetic acid groups and two amine groups.
Nitrilotriacetic acid: A simpler chelating agent with three acetic acid groups and one amine group.
Uniqueness
Triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid is unique due to its higher number of acetic acid groups, which allows it to form more stable and stronger complexes with metal ions compared to other chelating agents. This makes it particularly effective in applications requiring high stability and selectivity in metal ion binding .
Eigenschaften
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O12/c23-13(24)7-19(3-5-21(9-15(27)28)10-16(29)30)1-2-20(8-14(25)26)4-6-22(11-17(31)32)12-18(33)34/h1-12H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEOEMDZDMCHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061225 | |
| Record name | 3,6,9,12-Tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Triethylenetetraminehexaacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18225 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
869-52-3 | |
| Record name | Triethylenetetraminehexaacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylenetetraminehexaacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12-Tetraazatetradecanedioic acid, 3,6,9,12-tetrakis(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6,9,12-Tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TTHA?
A1: The molecular formula of this compound is C18H30N4O12, and its molecular weight is 494.45 g/mol.
Q2: How does the structure of this compound contribute to its metal-chelating properties?
A2: this compound possesses four amine nitrogen atoms and six carboxylic acid groups, providing ten potential donor atoms for metal coordination. This allows this compound to form highly stable complexes with various metal ions. [, , ]
Q3: What spectroscopic techniques are used to characterize this compound complexes?
A3: Researchers commonly employ techniques such as Infrared (IR) spectroscopy, Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Electron Paramagnetic Resonance (EPR), and Nuclear Magnetic Resonance (NMR) to investigate this compound complexes. These methods provide valuable information on bonding, structure, and electronic properties. [, , , , , , , , , ]
Q4: What types of metal ions does this compound preferentially bind to?
A4: this compound demonstrates strong chelating ability towards a wide range of metal ions, including transition metals (e.g., Ni2+, Cu2+, Zn2+, Cd2+), lanthanides (e.g., Gd3+, Eu3+, Nd3+, Ho3+, Er3+), and actinides (e.g., Th4+). [, , , , , , , , ]
Q5: How does the binding affinity of this compound compare to other chelators like DTPA?
A5: this compound generally exhibits higher stability constants for metal complexes compared to diethylenetriaminepentaacetic acid (DTPA) due to the presence of an additional carboxylic acid group, leading to more stable chelates with certain metal ions. [, , , ]
Q6: How does the pH of the solution influence this compound complexation?
A6: The pH plays a crucial role in this compound complex formation. Protonation states of both this compound and the metal ion are affected by pH, influencing the stability and structure of the resulting complexes. [, , , ]
Q7: Can this compound be used for the selective removal of specific metal ions?
A7: Yes, this compound demonstrates selectivity for certain metal ions over others. For instance, a study showed that a this compound intercalated Zn-Al layered double hydroxide material selectively removes Nd3+ ions from an aqueous solution containing both Nd3+ and Sr2+. This selectivity arises from the higher stability constant of the Nd-TTHA complex compared to the Sr-TTHA complex. []
Q8: What are the potential applications of this compound in medical imaging?
A8: this compound complexes with gadolinium, a paramagnetic metal ion, have been investigated as potential contrast agents for Magnetic Resonance Imaging (MRI). The high stability and relaxivity of these complexes make them promising candidates for enhancing image contrast in medical diagnostics. [, , ]
Q9: Has this compound shown potential in treating heavy metal poisoning?
A9: Research indicates that this compound can mobilize cadmium from organs like the liver and spleen in cadmium-exposed mice. Encapsulating this compound within liposomes further enhances its efficacy, suggesting its potential for developing therapies for heavy metal intoxication. [, ]
Q10: How is computational chemistry employed in this compound research?
A10: Computational techniques, such as molecular modeling and simulations, aid in understanding the structural intricacies of this compound complexes, predicting their stability constants, and guiding the design of novel this compound derivatives with improved properties. []
Q11: What are the key structure-activity relationships observed in this compound derivatives?
A11: Modifications to the this compound structure, such as introducing amide groups, can significantly influence its metal-binding affinity, lipophilicity, and overall biological properties. These modifications are crucial for tailoring this compound derivatives for specific applications. [, , ]
Q12: What are the future directions in this compound research?
A12: Future research on this compound will likely focus on developing more efficient and targeted chelators for heavy metal detoxification, designing novel this compound-based contrast agents for improved MRI sensitivity and biocompatibility, and exploring its potential in areas like catalysis and materials science. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[(3R,4R,5R)-2-[5-(4-Bromo-2,3-dioxobutyl)sulfanyl-1H-imidazo[2,1-f]purin-3-ium-3-yl]-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1216758.png)
